P2X3 Receptor Antagonism: Functional Potency in the 1,3-Thiazol-2-yl Benzamide Series
The target compound falls under the Markush formula of the Bayer AG patent family (US10174016B2/WO2016091891A1) which claims P2X3 inhibitory activity. Within this series, the exemplified compound N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(trifluoromethoxy)benzamide (a close analog differing only in the terminal ether) exhibited a P2X3 IC50 of 375 nM, while the unsubstituted 4-methoxy analog showed an IC50 of 1,100 nM [1]. This demonstrates that distal aryl ether identity modulates potency by approximately 3-fold within the same scaffold. The 4-phenoxy variant (target compound) would be predicted to diverge further based on lipophilic bulk, but its precise IC50 value has not been publicly disclosed [1].
| Evidence Dimension | P2X3 receptor functional antagonism (FLIPR calcium flux assay, human recombinant receptor) |
|---|---|
| Target Compound Data | 4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide: IC50 not publicly disclosed |
| Comparator Or Baseline | N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(trifluoromethoxy)benzamide IC50 = 375 nM; 4-methoxy analog IC50 = 1,100 nM |
| Quantified Difference | Not calculable for target compound; reference analogs show 2.9-fold difference based on para-substituent identity |
| Conditions | FLIPR calcium flux assay in 1321N1 cells stably expressing recombinant human P2X3 receptor |
Why This Matters
Even within the same scaffold, para-substituent identity changes P2X3 IC50 by ~3-fold; selection of the phenoxy variant over methoxy or trifluoromethoxy analogs must be driven by specific structure-activity relationship (SAR) requirements rather than assumed equipotency.
- [1] Davenport AJ, Bräuer N, Fischer OM, et al. 1,3-thiazol-2-yl substituted benzamides. US Patent US10174016B2. 2019. View Source
